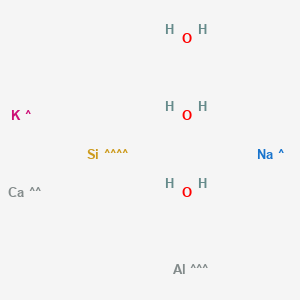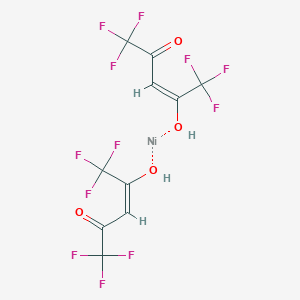![molecular formula C28H31ClN2O7 B077546 Xanthylium, 9-[2-(ethoxycarbonyl)phenyl]-3,6-bis(ethylamino)-2,7-dimethyl-, perchlorate CAS No. 13161-28-9](/img/structure/B77546.png)
Xanthylium, 9-[2-(ethoxycarbonyl)phenyl]-3,6-bis(ethylamino)-2,7-dimethyl-, perchlorate
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Dye-Sensitized Solar Cells
Field
Renewable Energy - Solar Power
Application
Rhodamine 6G perchlorate is used in the fabrication of dye-sensitized solar cells (DSSCs). These cells convert solar power to electrical power using a photosensitizing dye that harnesses the solar energy .
Methods
The process for generating electricity in DSSCs comprises three main steps: harnessing of solar energy, separation of charge, and catalytic reactions. Rhodamine 6G dyes and their complexes are applied as sensitizing dyes in this process .
Results
The solar to electric power efficiency values of the metal complexes of the rhodamine 6G dyes were higher than those of the devices fabricated with only rhodamine dyes without copper (II). The most significant change was observed in rhodamine P41 with a 30% increase in solar to electric power efficiency when the dye was conjugated to the copper ion .
Biological Sensing and Imaging
Field
Biotechnology
Application
Rhodamine 6G perchlorate can be incorporated with nanomaterials to form a nanocluster, which can be used in biological sensing and imaging applications .
Methods
The specific methods of application or experimental procedures in this field can vary widely, but generally involve the incorporation of the Rhodamine 6G perchlorate into nanomaterials to form a nanocluster .
Results
The results or outcomes obtained in this field can also vary widely, but the use of Rhodamine 6G perchlorate in this way can enhance the capabilities of biological sensing and imaging applications .
Development of Solid State Laser Dye
Field
Optics and Remote Sensing
Application
Rhodamine 6G perchlorate may also be used in the development of solid state laser dye for optics and remote sensing .
Methods
The specific methods of application or experimental procedures in this field can vary widely, but generally involve the use of Rhodamine 6G perchlorate as a dye in the development of solid state lasers .
Results
The results or outcomes obtained in this field can also vary widely, but the use of Rhodamine 6G perchlorate in this way can enhance the capabilities of optics and remote sensing applications .
Sensor Development
Field
Sensor Technology
Application
Rhodamine 6G perchlorate is used in the development of sensors . These sensors can be used in various fields such as environmental monitoring, healthcare, and industrial process control.
Methods
The specific methods of application or experimental procedures in this field can vary widely, but generally involve the use of Rhodamine 6G perchlorate in the development of sensor technologies .
Results
The results or outcomes obtained in this field can also vary widely, but the use of Rhodamine 6G perchlorate in this way can enhance the capabilities of sensor technologies .
Non-linear Optical Material
Field
Optics
Application
Rhodamine 6G perchlorate is used as a non-linear optical material . Non-linear optics is the branch of optics that describes the behavior of light in non-linear media, that is, media in which the polarization density P responds non-linearly to the electric field E of the light.
Methods
The specific methods of application or experimental procedures in this field can vary widely, but generally involve the use of Rhodamine 6G perchlorate in the development of non-linear optical materials .
Results
The results or outcomes obtained in this field can also vary widely, but the use of Rhodamine 6G perchlorate in this way can enhance the capabilities of non-linear optical materials .
Photosensitizer
Field
Photodynamic Therapy
Application
Rhodamine 6G perchlorate is used as a photosensitizer . Photosensitizers are used in photodynamic therapy (PDT), a treatment for various medical conditions, including cancer.
Methods
The specific methods of application or experimental procedures in this field can vary widely, but generally involve the use of Rhodamine 6G perchlorate as a photosensitizer in PDT .
Results
The results or outcomes obtained in this field can also vary widely, but the use of Rhodamine 6G perchlorate in this way can enhance the effectiveness of PDT .
Tracer Dye
Field
Environmental Science
Application
Rhodamine 6G perchlorate is often used as a tracer dye within water to determine the rate and direction of flow and transport .
Methods
The specific methods of application or experimental procedures in this field can vary widely, but generally involve the use of Rhodamine 6G perchlorate as a tracer dye in water .
Results
The results or outcomes obtained in this field can also vary widely, but the use of Rhodamine 6G perchlorate in this way can enhance the capabilities of environmental science applications .
Fluorescence Microscopy
Application
Rhodamine dyes are used extensively in biotechnology applications such as fluorescence microscopy .
Methods
The specific methods of application or experimental procedures in this field can vary widely, but generally involve the use of Rhodamine 6G perchlorate in fluorescence microscopy .
Results
The results or outcomes obtained in this field can also vary widely, but the use of Rhodamine 6G perchlorate in this way can enhance the capabilities of fluorescence microscopy applications .
Flow Cytometry
Application
Rhodamine dyes are used extensively in biotechnology applications such as flow cytometry .
Methods
The specific methods of application or experimental procedures in this field can vary widely, but generally involve the use of Rhodamine 6G perchlorate in flow cytometry .
Results
The results or outcomes obtained in this field can also vary widely, but the use of Rhodamine 6G perchlorate in this way can enhance the capabilities of flow cytometry applications .
Eigenschaften
IUPAC Name |
ethyl 2-[3-(ethylamino)-6-ethylimino-2,7-dimethylxanthen-9-yl]benzoate;perchloric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N2O3.ClHO4/c1-6-29-23-15-25-21(13-17(23)4)27(19-11-9-10-12-20(19)28(31)32-8-3)22-14-18(5)24(30-7-2)16-26(22)33-25;2-1(3,4)5/h9-16,29H,6-8H2,1-5H3;(H,2,3,4,5) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDAFVOZRAUFNQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC2=C(C=C1C)C(=C3C=C(C(=NCC)C=C3O2)C)C4=CC=CC=C4C(=O)OCC.OCl(=O)(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31ClN2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
543.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Xanthylium, 9-[2-(ethoxycarbonyl)phenyl]-3,6-bis(ethylamino)-2,7-dimethyl-, perchlorate | |
CAS RN |
13161-28-9 | |
| Record name | Xanthylium, 9-[2-(ethoxycarbonyl)phenyl]-3,6-bis(ethylamino)-2,7-dimethyl-, perchlorate (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 9-[2-(ethoxycarbonyl)phenyl]-3,6-bis(ethylamino)-2,7-dimethylxanthylium perchlorate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.803 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



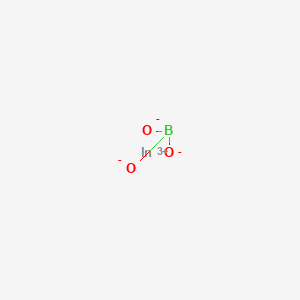

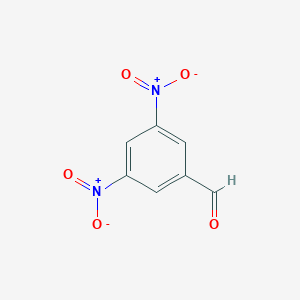
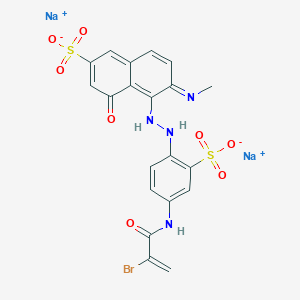
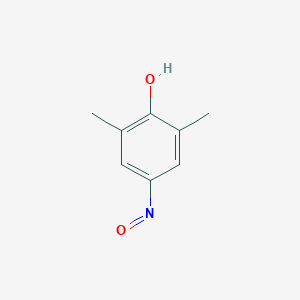

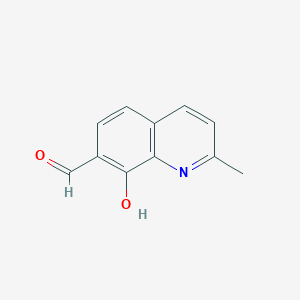
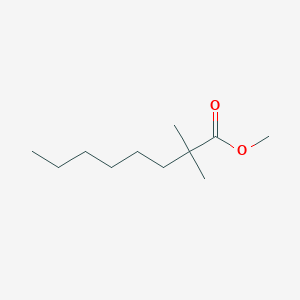
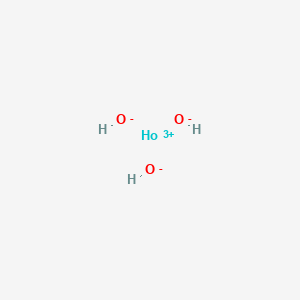
![[4-[(Z)-4-(4-phosphonooxyphenyl)hex-3-en-3-yl]phenyl] dihydrogen phosphate](/img/structure/B77480.png)
